2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine and contains both amide and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide typically involves the acylation of 2-aminopyridine with acetic anhydride, followed by cyclization and subsequent amination. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-oxo-2-oxo-1,2-dihydropyridin-1-yl)acetamide, while reduction could produce 2-(3-amino-2-hydroxy-1,2-dihydropyridin-1-yl)acetamide .
Scientific Research Applications
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c8-5-2-1-3-10(7(5)12)4-6(9)11/h1-3H,4,8H2,(H2,9,11) |
InChI Key |
HKXNFBHCMJEFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.